molecular formula C12H10FN3 B1663155 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile CAS No. 186033-14-7

2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile

Cat. No. B1663155
M. Wt: 215.23 g/mol
InChI Key: KVDWOQGDMAEJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile, also known as AFMK, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. AFMK belongs to the class of pyrrole compounds, which are known to possess various biological activities.

Mechanism Of Action

2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile exerts its biological effects by modulating various signaling pathways in the body. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has been shown to activate the Nrf2-Keap1 pathway, which plays a crucial role in regulating the antioxidant response in the body. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis, which may contribute to its anti-tumor effects.

Biochemical And Physiological Effects

2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has been shown to possess various biochemical and physiological effects in vitro and in vivo. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has been shown to reduce oxidative stress and inflammation in various cell types, including neurons and immune cells. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has also been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has been shown to inhibit tumor growth and enhance the immune response in animal models of cancer.

Advantages And Limitations For Lab Experiments

2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has several advantages for lab experiments. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile is also stable and can be stored for long periods without degradation. However, 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has some limitations for lab experiments. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile is not readily soluble in water, which may limit its use in some experimental settings. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile also has a short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several future directions for research on 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile. One area of research is the development of 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile-based therapies for cancer. Further research is also needed to better understand the mechanism of action of 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile and its effects on various signaling pathways in the body. Finally, research is needed to optimize the synthesis method of 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile to increase yield and purity.

Scientific Research Applications

2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has also been studied for its anti-tumor effects and its ability to enhance the immune response in cancer patients.

properties

IUPAC Name

2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3/c1-7-9(6-14)12(15)16-11(7)8-4-2-3-5-10(8)13/h2-5,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDWOQGDMAEJLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C#N)N)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile

Synthesis routes and methods I

Procedure details

1-(2-Fluorophenyl)-1-acetamido-2-propanone (3.13 g) and malononitrile (1.49 g) were dissolved in methanol (15 ml) and the solution was stirred under ice-cooling. Then, 55% aqueous solution of potassium hydroxide was added to the above solution to adjust to pH 10. The reaction mixture was then warmed and stirred at 55-60° C. for 0.5 hour. After cooling, the reaction mixture was poured into iced water and the resulting crystals were collected by filtration. This crude crystalline product was recrystallized from methanol-water and, further, from benzene to provide the title compound as colorless crystals (0.72 g). m.p. 117-118° C.
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an ethanolic solution of 2-cyanoacetamidine prepared from 10 g of ethyl 2-cyanoacetimidate hydrochloride as in Reference Example 2 was added a solution of 2-bromo-2′-fluoropropiophenone (7.6 g) in ethanol dropwise under ice-cooling with stirring, and the mixture was then stirred at room temperature overnight. This reaction mixture was poured into iced water (500 g) and the resulting crystals were collected by filtration. The crude crystal crop was washed well with n-hexane, air-dried, and purified by flash chromatography (Kieselgel 60H, 90 g; eluent: 30% ethyl acetate/n-hexane). Recrystallization from benzene-n-hexane (1:1) yielded the title compound as colorless crystals (4.67 g). The physical constants of this product were in agreement with those of the product obtained in Example 5-(1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
500 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile

Citations

For This Compound
6
Citations
AS Parihar, MJ Coghlan, M Gopalakrishnan… - European journal of …, 2003 - Elsevier
The effects of 1-ethyl-2-benzimidazolinone (1-EBIO) and riluzole on human prostate cancer cells, LNCaP and PC-3, were evaluated using rubidium ( 86 Rb + ) efflux and proliferation …
Number of citations: 150 www.sciencedirect.com
AS Parihar, DR Groebe, VE Scott, J Feng… - Assay and drug …, 2003 - liebertpub.com
Although techniques such as 86 Rb + flux provide a sensitive measure of K + channel activity, the relatively short half-life and high-energy emission, together with the quantities of …
Number of citations: 33 www.liebertpub.com
A Nardi, SP Olesen, P Christophersen - … of Epithelia in Health and Disease, 2016 - Springer
Calcium (Ca 2+ )-activated potassium (K + ) channels (K Ca ) in epithelia serve important functions in fluid and salt secretion and may be attractive targets for drug development for …
Number of citations: 1 link.springer.com
A Nardi, SP Olesen, P Christophersen - … of Epithelia in Health and Disease …, 2020 - Springer
Calcium (Ca 2+ )-activated Potassium (K + ) channels (K Ca ) in epithelia serve important functions in fluid and salt secretion and may be attractive targets for drug development for …
Number of citations: 1 link.springer.com
R González‐Corrochano, JM La Fuente… - British Journal of …, 2013 - Wiley Online Library
Background and Purpose We have evaluated the influence of calcium‐activated potassium channels ( K Ca ) activation on cGMP ‐mediated relaxation in human penile tissues from non…
Number of citations: 43 bpspubs.onlinelibrary.wiley.com
JM La Fuente, A Fernández, P Cuevas… - European Journal of …, 2014 - Elsevier
We have analysed the effects of large-conductance calcium-activated potassium channel (BK) stimulation on neurogenic and myogenic contraction of human bladder from healthy …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.